

4-Allyloxybenzaldehyde: A Versatile Precursor in Modern Organic Synthesis

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Compound of Interest

Compound Name: 4-Allyloxybenzaldehyde

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An In-depth Technical Guide for Researchers and Drug Development Professionals

4-Allyloxybenzaldehyde, a bifunctional organic compound, serves as a pivotal precursor in a myriad of organic syntheses. Its unique structure, incorporating both a reactive aldehyde group and a versatile allyl ether moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data for the scientific community.

Physicochemical Properties and Spectroscopic Data

4-Allyloxybenzaldehyde is a clear, colorless to pale yellow liquid.^{[1][2]} Its fundamental properties are summarized in the table below, providing essential data for its handling and characterization.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1][3]
Molecular Weight	162.19 g/mol	[3][4]
Appearance	Clear colorless to pale yellow liquid	[1][4][5]
Boiling Point	150-152 °C at 18 mmHg	[5][6][7]
Density	1.058 g/mL at 25 °C	[5][6][7]
Refractive Index (n ²⁰ /D)	1.568	[1][6]
Solubility	Immiscible in water; Soluble in organic solvents like ethanol and ether.[2][6]	
CAS Number	40663-68-1	[1][3]

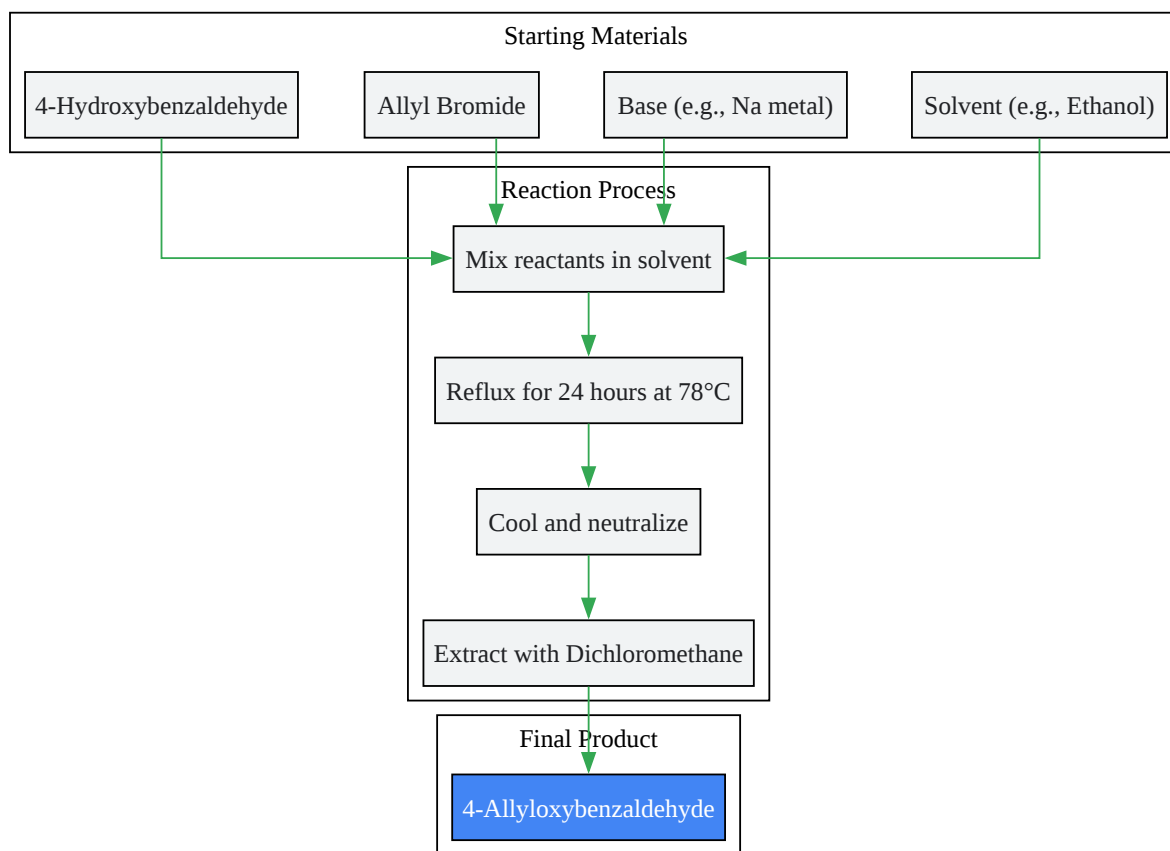
Synthesis of 4-Allyloxybenzaldehyde

The most common and straightforward synthesis of **4-allyloxybenzaldehyde** is achieved through the Williamson ether synthesis. This method involves the allylation of 4-hydroxybenzaldehyde.[8][9]

Experimental Protocol: Williamson Ether Synthesis

- Reactants: 4-hydroxybenzaldehyde (1 equivalent), allyl bromide (1.1 to 3 equivalents), and a base such as potassium carbonate or sodium metal.[8][10]
- Solvent: Acetone or ethanol.[8][10]
- Procedure (using sodium metal in ethanol):
 - In a suitable reaction vessel, dissolve 4-hydroxybenzaldehyde in ethanol.
 - Add sodium metal to the solution, which reacts to form the sodium phenoxide.
 - To this mixture, add allyl bromide (3 equivalents).[8]

- Reflux the mixture for approximately 24 hours at around 78 °C.[8]
 - After cooling, neutralize the reaction mixture.[4]
 - The product, **4-allyloxybenzaldehyde**, is then isolated via extraction with a solvent like dichloromethane.[4]
- Yield: This reaction typically affords the product in high yields, with reports of 85-89%.[8]



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Caption: Workflow for the synthesis of **4-Allyloxybenzaldehyde**.

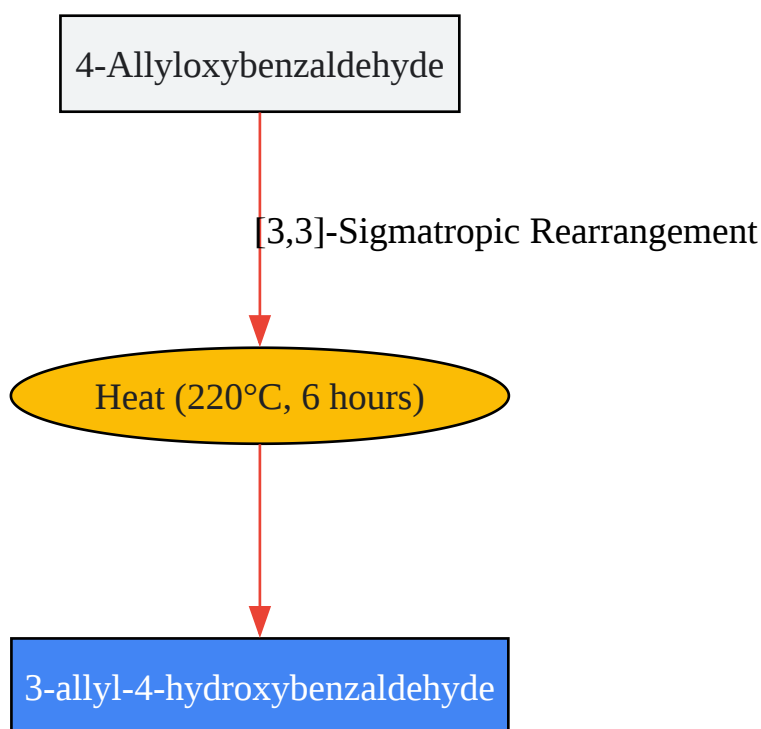
Core Synthetic Transformations

The dual functionality of **4-allyloxybenzaldehyde** makes it a valuable precursor for synthesizing more complex molecules. The aldehyde group readily participates in nucleophilic additions and condensations, while the allyl group is a substrate for rearrangements and cycloadditions.^{[2][4]}

Claisen Rearrangement

A cornerstone reaction of allyl aryl ethers is the thermal^{[3][3]}-sigmatropic rearrangement, known as the Claisen rearrangement.^{[11][12]} Heating **4-allyloxybenzaldehyde** triggers the migration of the allyl group to the ortho position of the phenol, yielding 3-allyl-4-hydroxybenzaldehyde.^{[10][13]}

- Reactant: **4-allyloxybenzaldehyde** (synthesized in situ from 4-hydroxybenzaldehyde and allyl bromide).^[10]
- Procedure:
 - Synthesize **4-allyloxybenzaldehyde** as described previously and isolate the crude product.^[10]
 - Heat the resulting **4-allyloxybenzaldehyde** at 220 °C for six hours.^[10]
 - The rearrangement occurs during heating to yield the final product.^[10]
- Product: 3-allyl-4-hydroxybenzaldehyde.^{[10][13]}



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Caption: The Claisen rearrangement of **4-Allyloxybenzaldehyde**.

Condensation Reactions

The aldehyde functional group is an excellent electrophile for condensation reactions. A notable example is the acid-catalyzed condensation with resorcinol to form C-4-allyloxy-phenylcalix[8]resorcinarene, a macrocyclic compound with potential applications in host-guest chemistry and as an antioxidant.[8]

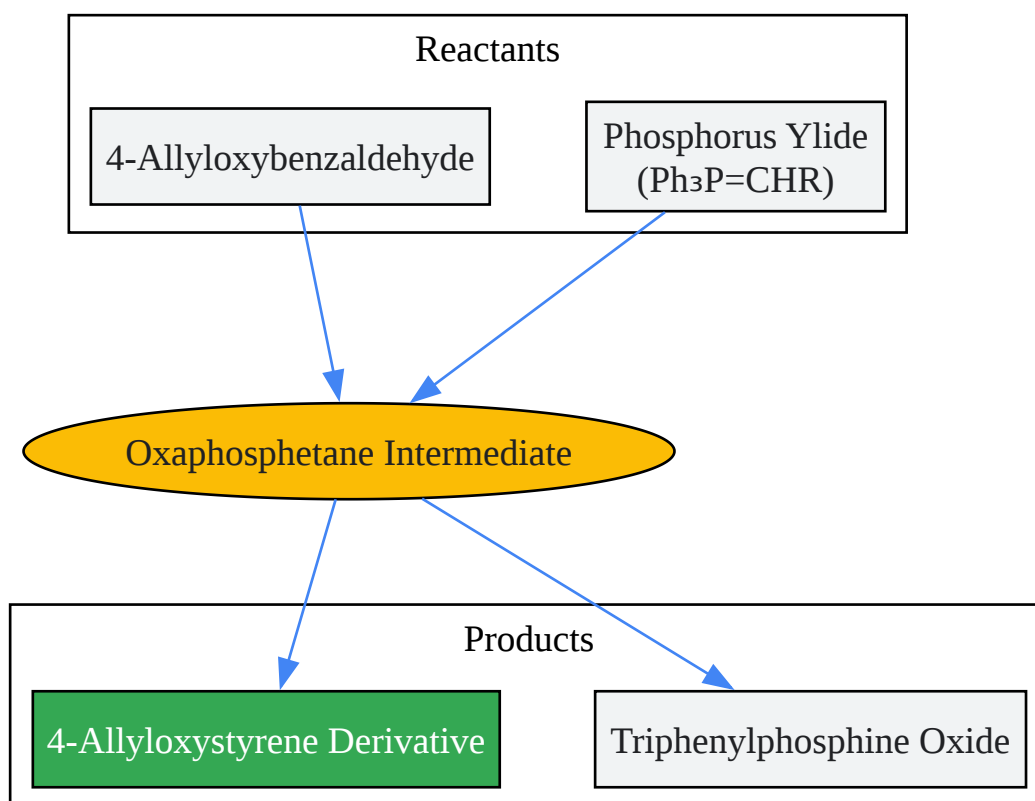
- Reactants: **4-allyloxybenzaldehyde** (1 equivalent), resorcinol (1 equivalent).[8]
- Catalyst: Hydrochloric acid.[8]
- Solvent: Ethanol.[8]
- Procedure:
 - Reflux a mixture of **4-allyloxybenzaldehyde** and resorcinol in ethanol with hydrochloric acid as a catalyst for 24 hours.[8]

- The resulting precipitate is filtered, neutralized, and dried.[8]
- Yield: 67%.[8]
- Product Characterization: The resulting C-4-allyloxy-phenylcalix[8]resorcinarene (AOPC) was a dark red solid with a melting point of 237-238 °C (decomposed).[8]

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. [14][15][16] **4-Allyloxybenzaldehyde** can react with a phosphorus ylide (a Wittig reagent) to form a 4-allyloxystyrene derivative. The reaction is driven by the formation of the highly stable triphenylphosphine oxide.[17]

The aldehyde reacts with the ylide, generated from a phosphonium salt and a strong base, to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[16][17]



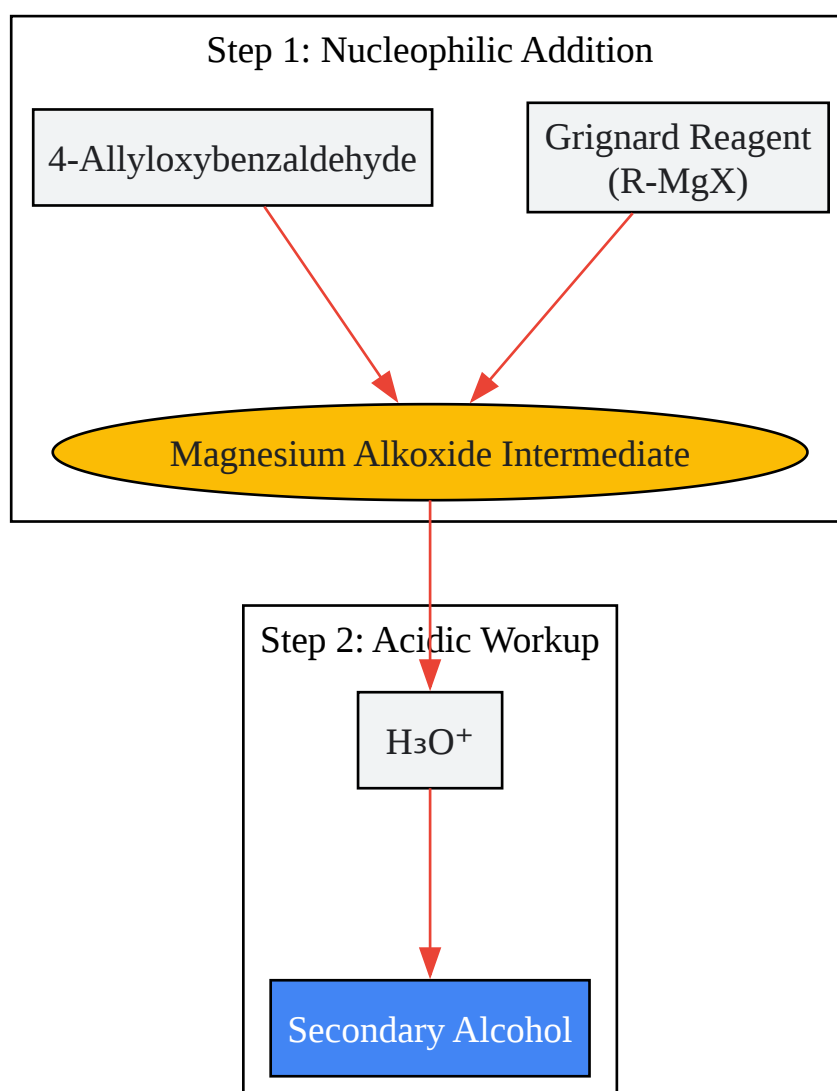
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Caption: General pathway of the Wittig reaction with **4-Allyloxybenzaldehyde**.

Grignard Reaction

Grignard reagents (R-MgX) are potent nucleophiles that add to the carbonyl carbon of aldehydes to produce secondary alcohols upon workup.[18][19] The reaction of **4-allyloxybenzaldehyde** with a Grignard reagent provides a route to 1-(4-allyloxyphenyl) substituted alcohols.[20][21]

The alkyl or aryl group of the Grignard reagent attacks the electrophilic aldehyde carbon. A subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol.



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Caption: General pathway of the Grignard reaction.

Applications in Synthesis

The derivatives of **4-allyloxybenzaldehyde** are valuable intermediates in several fields:

- **Pharmaceuticals:** It is used as a starting material for developing new pharmaceutical agents. [2][4][6] The antioxidant properties of some derivatives make them interesting candidates for reducing oxidative stress. [4][8]
- **Flavors and Fragrances:** The aromatic nature of the compound lends itself to applications in the perfume and flavoring industries. [4]
- **Complex Molecule Synthesis:** It serves as a building block for natural products like chalcones and macrocycles like calixarenes. [4][8]
- **Polymer Science:** The allyl group can be utilized in polymerization reactions, making it an intermediate for functional materials. [4]

In conclusion, **4-allyloxybenzaldehyde**'s distinct combination of reactive sites establishes it as a highly valuable and versatile precursor in organic synthesis, enabling the efficient construction of complex molecular architectures for a wide range of scientific and industrial applications.

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